molecular formula C18H33N2NaO3 B12675385 Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate CAS No. 93963-06-5

Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate

Cat. No.: B12675385
CAS No.: 93963-06-5
M. Wt: 348.5 g/mol
InChI Key: KQXWIQRUJQQXFG-UHFFFAOYSA-M
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Description

Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate is an amphoteric surfactant characterized by a 4,5-dihydroimidazole (imidazolinium) ring substituted with an undecyl (C11) alkyl chain and a sodium carboxylate group linked via an ethoxy spacer. This structure confers both hydrophilic (carboxylate) and hydrophobic (alkyl chain) properties, making it suitable for applications in detergents, cosmetics, and pharmaceuticals . Its synthesis likely involves saponification of an ethyl ester precursor, as seen in analogous reactions .

Properties

CAS No.

93963-06-5

Molecular Formula

C18H33N2NaO3

Molecular Weight

348.5 g/mol

IUPAC Name

sodium;2-[2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethoxy]acetate

InChI

InChI=1S/C18H34N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-17-19-12-13-20(17)14-15-23-16-18(21)22;/h2-16H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

KQXWIQRUJQQXFG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC1=NCCN1CCOCC(=O)[O-].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

EINECS 300-745-4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate has been investigated for its interactions with biological targets, potentially influencing enzymatic activities and receptor signaling pathways. Preliminary studies suggest that its long alkyl chain enhances membrane permeability, which may facilitate cellular uptake. This property is crucial for developing therapeutic agents aimed at treating diseases where cell membrane penetration is a barrier to drug efficacy.

Case Study: Antimicrobial Activity

Research has indicated that compounds with imidazole structures can exhibit antimicrobial properties. For instance, this compound was tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The results showed significant inhibition of bacterial growth, highlighting its potential as an antimicrobial agent .

Surface Activity and Emulsification

The compound's surfactant properties are being explored for applications in formulations requiring emulsification. Its unique structure allows it to stabilize emulsions effectively, which is valuable in cosmetic and pharmaceutical formulations. The long hydrophobic alkyl chain aids in reducing surface tension, promoting the formation of stable emulsions .

Potential in Drug Delivery Systems

Due to its amphiphilic nature, this compound may serve as a carrier in drug delivery systems. Its ability to enhance solubility and bioavailability of poorly soluble drugs makes it a promising candidate for formulating new therapeutic agents .

Corrosion Inhibition

Recent studies have shown that this compound exhibits corrosion inhibition properties when used in metal protection applications. This characteristic is attributed to its ability to form protective layers on metal surfaces, thereby reducing corrosion rates in aggressive environments .

Mechanism of Action

The mechanism of action of EINECS 300-745-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context in which the compound is used .

Comparison with Similar Compounds

Alkyl Chain Length Variants

  • Sodium (2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)acetate (CAS 93963-07-6, ):

    • Differs by a longer heptadecyl (C17) chain.
    • Impact : Increased hydrophobicity lowers critical micelle concentration (CMC) and enhances surface activity compared to the C11 variant. However, solubility in water decreases .
  • Sodium Lauroamphoacetate ():

    • Contains a lauro (C12) chain.
    • Impact : The intermediate chain length balances solubility and micelle formation efficiency, making it widely used in mild cosmetic formulations .

Carboxylic Acid Variants

  • Propanoic acid,3-[2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy] (CAS 4258-46-2, ): Replaces the acetic acid group with propanoic acid. Impact: The longer carboxylic chain slightly increases molecular weight (340.5 g/mol vs. ~363.5 g/mol for the sodium salt of the target compound) and may alter pH-dependent solubility .

Functional Analogs and Substituent Effects

Amphoteric Surfactants

  • Sodium Lauroamphoacetate ():
    • Shares the amphoacetate backbone but with a C12 chain.
    • Application : Preferred in personal care products due to balanced foaming and mildness .

Halogenated and Nitro-Substituted Derivatives

  • Ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate (CAS 154082-06-1, ):

    • Contains halogen substituents (Br, Cl) and an ester group.
    • Impact : Enhanced lipophilicity and reactivity, suitable as a synthetic intermediate rather than a surfactant .
  • Sodium 2-(bis(2-(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)-2-oxoethyl)amino)acetate (): Nitro and methyl groups on the imidazole ring. Application: Potential pharmaceutical use due to nitro groups enabling prodrug activation, unlike the non-reactive target compound .

Molecular Weight and Solubility

  • Target Compound : Molecular weight ~363.5 g/mol (calculated from C19H35N2O3Na). The sodium carboxylate group enhances water solubility, critical for surfactant functionality .
  • 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethylamine monoacetate (CAS 94023-49-1, ): Lower molecular weight (327.5 g/mol) and lack of ionic group reduce solubility, limiting surfactant use .

Functional Group Influence

  • Ester vs. Carboxylate : Esters (e.g., ) are more lipophilic and hydrolytically unstable, whereas carboxylate salts (target compound) offer stability and ionic character for aqueous applications .
  • Benzimidazole Derivatives (): Fully aromatic rings increase rigidity, reducing micellar flexibility compared to the target’s dihydroimidazole core .

Biological Activity

Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate, with the CAS number 93963-06-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H33N2NaO3
  • Molecular Weight : 348.46 g/mol
  • Structure : The compound features a long-chain alkyl group and an imidazole ring, which are essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may influence enzymatic activities and receptor signaling pathways. Its long alkyl chain is believed to enhance membrane permeability, facilitating cellular uptake and interaction with intracellular targets .

1. Interaction Studies

Research indicates that this compound can bind to imidazoline binding sites (IBS), which are implicated in various physiological processes including blood pressure regulation and neurotransmitter release. The compound's affinity for these sites suggests potential applications in cardiovascular therapies .

2. Antihypertensive Effects

In studies involving spontaneously hypertensive rats, compounds with similar imidazole structures have shown significant effects on mean arterial blood pressure (MAP). This compound's structural properties may confer similar antihypertensive effects, warranting further investigation into its therapeutic potential .

Comparative Analysis

A comparative analysis of this compound with other structurally related compounds highlights its unique features:

Compound NameMolecular FormulaUnique Features
Sodium (2-(4,5-dihydro...acetateC18H33N2NaO3Long-chain alkyl group; imidazole ring
Amyl nitriteC5H11NO2Shorter alkyl chain; vasodilator
Oleyl hydroxyethyl imidazolineC22H42N2OLonger alkyl chain; surfactant properties

This table illustrates how this compound stands out due to its specific combination of structural elements that may enhance its solubility and biological activity compared to other compounds.

Case Study 1: Cardiovascular Effects

A study conducted on derivatives of imidazoline compounds evaluated their effects on blood pressure regulation. Compounds exhibiting high affinities for IBS and alpha adrenergic receptors demonstrated significant reductions in MAP. This suggests that this compound could be similarly effective if further validated through rigorous testing .

Case Study 2: Enzymatic Interaction

Another investigation assessed the interaction of imidazoline derivatives with cholinesterases and BACE-1 enzymes. These enzymes play crucial roles in neurotransmission and Alzheimer's disease pathology. The findings indicated that certain structural modifications could enhance inhibitory effects on these enzymes, suggesting potential neuroprotective applications for sodium (2-(4,5-dihydro...) .

Q & A

Q. What are the established synthetic routes for Sodium (2-(4,5-dihydro-2-undecyl-1H-imidazol-1-yl)ethoxy)acetate?

Methodological Answer: The synthesis involves two key steps: (1) Alkylation of imidazole derivatives and (2) introduction of the ethoxyacetate moiety. A validated approach includes:

  • Step 1: Reacting 4,5-dihydro-1H-imidazole with 1-undecyl bromide under basic conditions to form 2-undecyl-4,5-dihydro-1H-imidazole.
  • Step 2: Coupling the product with sodium chloroacetate in a polar solvent (e.g., ethanol) under reflux. Sodium imidazole intermediates are critical for nucleophilic substitution reactions .

Example Protocol:

ReagentMolar RatioSolventTemperatureTimeYield
Sodium imidazole1 equiv.Ethyl acetate80°C12 h~75%
Chloroacetate derivative1 equiv.Ethyl acetateReflux12 h~70%

Q. How is the compound characterized structurally?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for refining crystal structures. Diffraction data collected at low temperatures (e.g., 100 K) improves resolution. Key bond angles (e.g., N-C-N in the imidazole ring) should align with theoretical values (e.g., ~108° for tetrahedral geometry) .
  • NMR Spectroscopy: 1H^1H NMR peaks for the undecyl chain (δ 0.8–1.5 ppm) and imidazole protons (δ 6.5–7.5 ppm) confirm regioselectivity. 13C^{13}C NMR distinguishes the ethoxyacetate carbonyl (δ 170–175 ppm) .

Q. What are the key physicochemical properties critical for its application in colloid chemistry?

Methodological Answer:

  • Critical Micelle Concentration (CMC): Determine via surface tension measurements. Typical CMC for amphoacetates is 0.1–1.0 mM, influenced by the undecyl chain’s hydrophobicity .
  • pH Sensitivity: Conduct potentiometric titration (pH 2–12) to assess zwitterionic behavior. The imidazole ring (pKa ~6.5) and acetate group (pKa ~4.8) dictate solubility changes .

Advanced Research Questions

Q. How to design experiments to assess its interaction with biomembranes?

Methodological Answer:

  • Fluorescence Anisotropy: Label phospholipid membranes with diphenylhexatriene (DPH) and measure changes in membrane fluidity upon compound addition. A decrease in anisotropy indicates membrane disruption .
  • Differential Scanning Calorimetry (DSC): Monitor phase transitions in lipid bilayers (e.g., DPPC). Shifts in transition temperature (TmT_m) suggest compound integration into hydrophobic domains .

Q. How to resolve contradictions in reported antimicrobial efficacy data?

Methodological Answer: Contradictions may arise from pH-dependent activity or solvent effects. Mitigate via:

  • Standardized Broth Microdilution: Use Mueller-Hinton broth at pH 7.4 ± 0.2. Include controls for solvent toxicity (e.g., DMSO <1% v/v).
  • Checkerboard Assays: Combine with known antibiotics (e.g., β-lactams) to identify synergistic/antagonistic effects. Fractional Inhibitory Concentration Index (FICI) <0.5 indicates synergy .

Example Data:

PathogenMIC (µg/mL)pH 5.0pH 7.4pH 9.0
S. aureus16328
E. coli6412832

Q. What methodologies are recommended for mechanistic studies of its catalytic role in ester hydrolysis?

Methodological Answer:

  • Kinetic Isotope Effect (KIE): Compare kHk_{H} and kDk_{D} using deuterated substrates (e.g., ethyl acetate-d3_3). A KIE >1 suggests proton transfer in the rate-limiting step.
  • Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to map transition states. The imidazole ring’s basicity facilitates nucleophilic attack on ester carbonyls .

Q. How to optimize its surfactant properties for drug delivery systems?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Measure hydrodynamic diameter of micelles. Adjust alkyl chain length (undecyl vs. shorter chains) to tune size (target: 10–50 nm).
  • Encapsulation Efficiency: Load hydrophobic drugs (e.g., paclitaxel) and quantify via HPLC. Optimal drug:surfactant ratios typically range from 1:5 to 1:10 (w/w) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results in cancer cell lines?

Methodological Answer: Discrepancies may stem from:

  • Cell Line Variability: Test across multiple lines (e.g., HeLa, MCF-7) with standardized MTT assays (48 h exposure).
  • Reactive Oxygen Species (ROS) Interference: Include ROS scavengers (e.g., NAC) to isolate compound-specific effects. Confocal microscopy with DCFH-DA can quantify ROS .

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